

Molecular weight and formula of C₁₂H₁₃ClO₂

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Compound of Interest

Compound Name:	Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate
CAS No.:	91393-53-2
Cat. No.:	B3301950

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Technical Monograph: C₁₂H₁₃ClO₂ Structural Elucidation, Isomerism, and Impurity Profiling in API Synthesis[1]

Part 1: Molecular Identity & Significance

In the context of pharmaceutical development, the formula C₁₂H₁₃ClO₂ represents a critical structural scaffold often encountered as a process-related impurity or a metabolic intermediate. While theoretically representing various esters and ethers, its primary relevance in modern medicinal chemistry is its identity as 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one, widely known as Ketamine Impurity B (EP/USP designation).

Control of this species is mandatory for regulatory compliance (ICH Q3A/B) due to its structural similarity to the Active Pharmaceutical Ingredient (API) and potential for genotoxicity or altered pharmacokinetics.

Physicochemical Core Data

Property	Value	Technical Note
Molecular Formula	C ₁₂ H ₁₃ ClO ₂	Halogenated hydroxy-ketone
Molecular Weight (Average)	224.68 g/mol	Used for stoichiometric calculations
Monoisotopic Mass	224.0604 Da	Critical for HRMS identification (³⁵ Cl isotope)
Exact Mass (³⁷ Cl)	226.0575 Da	M+2 peak intensity approx. 32% of M+ (characteristic Cl pattern)
LogP (Predicted)	~2.6	Moderate lipophilicity; elutes after polar degradants in RP-HPLC
CAS Registry Number	1823362-29-3	Specific to the 2-hydroxycyclohexanone isomer

Part 2: Structural Isomerism & The "Cyclic" Trap

A common pitfall in identifying C₁₂H₁₃ClO₂ is the distinction between ring-expanded and ring-contracted isomers. In Ketamine synthesis, two distinct isomers with this formula can appear, originating from different synthetic routes or rearrangement mechanisms.

1. The Primary Target (Impurity B)

- Systematic Name: 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one^{[1][2]}
- Structure: A six-membered cyclohexanone ring with a geminal hydroxyl group and a 2-chlorophenyl ring at the alpha position.
- Origin: Hydrolysis of the alpha-aminoketone or oxidation of intermediate cyclohexanones.

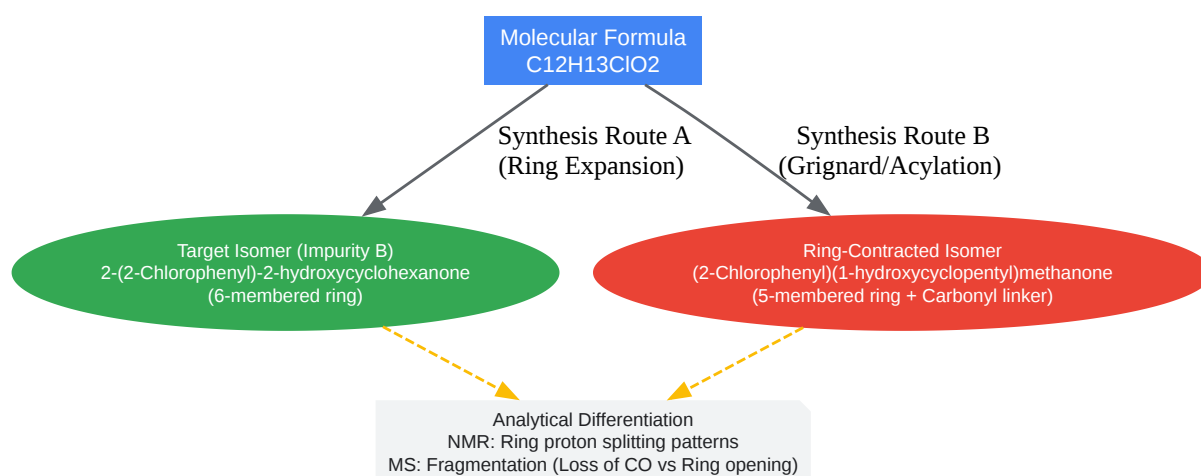
2. The Ring-Contracted Isomer

- Systematic Name: (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone^[3]

- Structure: A five-membered cyclopentyl ring substituted with a hydroxyl group and a 2-chlorobenzoyl group.
- Origin: Often a byproduct of Grignard reactions involving cyclopentyl magnesium bromide and 2-chlorobenzonitrile, followed by rearrangement failure.

Visualization: Isomer Structural Divergence

The following diagram illustrates the structural relationship and differentiation between these key isomers.



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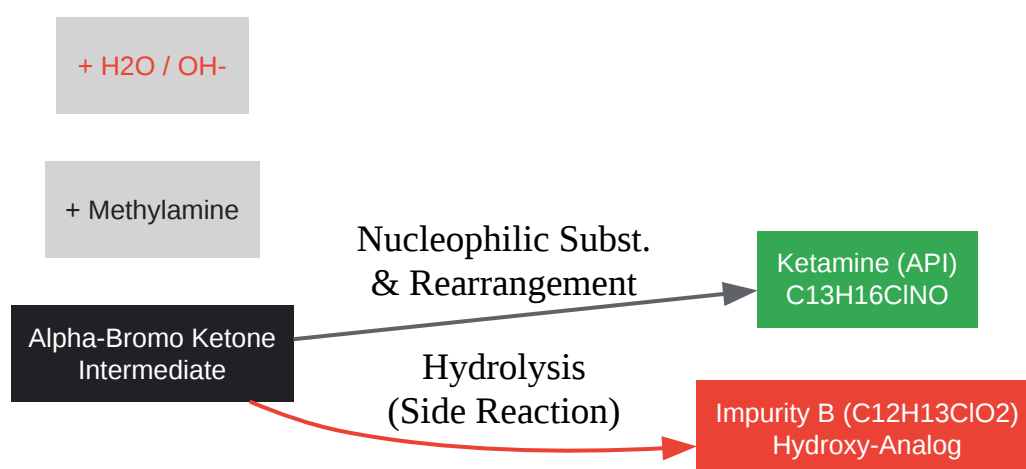
Figure 1: Structural divergence of $C_{12}H_{13}ClO_2$ isomers relevant to arylcycloalkylamine synthesis.

Part 3: Mechanism of Formation (Impurity Genesis)

Understanding the genesis of $C_{12}H_{13}ClO_2$ allows for process optimization to suppress its formation. In the synthesis of Ketamine, the API ($C_{13}H_{16}ClNO$) contains a methylamino group. The $C_{12}H_{13}ClO_2$ impurity arises when the amine functionality is replaced by a hydroxyl group, typically via hydrolysis of an imine intermediate or direct hydration of an alpha-bromo ketone precursor.

Reaction Pathway Analysis

- Precursor: (1-Bromocyclopentyl)(2-chlorophenyl)methanone.
- Ring Expansion: Thermal rearrangement usually yields the alpha-bromo cyclohexanone.
- Divergence:
 - Path A (Desired): Reaction with Methylamine yields Ketamine.
 - Path B (Impurity): Reaction with H₂O (Hydrolysis) or hydroxide yields 2-(2-Chlorophenyl)-2-hydroxycyclohexanone.



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Figure 2: Competitive reaction pathway showing the genesis of C₁₂H₁₃ClO₂ during API synthesis.

Part 4: Analytical Protocol & Validation

To accurately quantify this molecule in the presence of the API, a self-validating analytical system is required. Standard UV detection is viable due to the chlorophenyl chromophore, but MS is required for specificity.

1. High-Performance Liquid Chromatography (HPLC)

- Column: C18 (Octadecylsilyl), 3.5 μm, 4.6 x 100 mm (e.g., Agilent Zorbax or Waters XBridge).

- Mobile Phase A: 0.1% Formic Acid in Water (Buffer).
- Mobile Phase B: Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Rationale: The hydroxy group makes $C_{12}H_{13}ClO_2$ slightly more polar than the methylated amine API (Ketamine), but the loss of the amine cation often increases retention time relative to the protonated API in acidic conditions. Note: In high pH methods, the order may reverse.

2. Mass Spectrometry (MS/MS) Confirmation

- Ionization: Electrospray Ionization (ESI) in Positive Mode.
- Parent Ion: $[M+H]^+$ = 225.07 m/z.
- Isotope Check: Verify $[M+H]^+$ (225) and $[M+H+2]^+$ (227) in a 3:1 ratio (Chlorine signature).
- Fragment Diagnosis:
 - Loss of H_2O : 225 → 207 m/z (Characteristic of the tertiary hydroxyl group).
 - Loss of CO: 207 → 179 m/z (Ring contraction/carbonyl loss).

3. NMR Validation (Proton 1H)

- Solvent: $CDCl_3$.
- Key Signal: The absence of the N-Methyl singlet (usually ~2.2 ppm in Ketamine) is the primary diagnostic.
- Aromatic Region: 7.2–7.6 ppm (4H, multiplet).
- Aliphatic Region: Complex multiplets 1.6–2.8 ppm (8H, cyclohexanone ring protons).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129318411, 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one. Retrieved from [\[Link\]](#)

- European Pharmacopoeia (Ph. Eur.). Ketamine Hydrochloride Monograph: Impurity B Characterization. (Reference to standard regulatory text for C₁₂H₁₃ClO₂ as a specified impurity).

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Sources

- [1. 2-\(2-Chlorophenyl\)-2-hydroxycyclohexan-1-one | C₁₂H₁₃ClO₂ | CID 129318411 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Buy 2-\(2-Chlorophenyl\)-2-hydroxycyclohexanone \(EVT-3162882\) | 1823362-29-3 \[evitachem.com\]](#)
- [3. \(2-Chlorophenyl\) \(1-hydroxycyclopentyl\) ketone | C₁₂H₁₃ClO₂ | CID 827018 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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